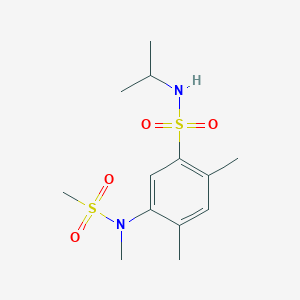

2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features multiple functional groups, including sulfonamide and methyl groups, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide typically involves multi-step organic reactions. One common approach might include:

Starting Material: Begin with a benzene derivative, such as 2,4-dimethylbenzenesulfonamide.

N-Methylation: Introduce the N-methylmethanesulfonamido group through a nucleophilic substitution reaction.

Isopropylation: Add the isopropyl group via Friedel-Crafts alkylation.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This might include:

Catalysts: Use of specific catalysts to enhance reaction rates.

Temperature and Pressure Control: Maintaining optimal temperature and pressure conditions to ensure efficient reactions.

Analyse Chemischer Reaktionen

Types of Reactions

2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide can undergo various chemical reactions, including:

Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions could target the sulfonamide group, potentially converting it to an amine.

Substitution: Electrophilic or nucleophilic substitution reactions can modify the aromatic ring or functional groups.

Common Reagents and Conditions

Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Substitution Reagents: Halogens, alkyl halides.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while reduction could produce amines.

Wissenschaftliche Forschungsanwendungen

Biological Applications

Antibacterial Properties

Research indicates that sulfonamide derivatives exhibit significant antibacterial activity. The compound has shown promise in inhibiting bacterial growth, particularly against strains resistant to conventional antibiotics. Studies have demonstrated its efficacy in vitro against various pathogens, which could lead to its application in developing new antibacterial agents .

Enzyme Inhibition

The mechanism of action for this compound may involve the inhibition of specific enzymes linked to bacterial metabolism. By binding to target enzymes, it disrupts essential biological processes, leading to bacterial cell death. This property makes it a candidate for further exploration in pharmaceutical applications aimed at treating bacterial infections .

Case Studies

Industrial Applications

Pharmaceutical Development

Given its biological activity, 2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is being explored in pharmaceutical research for potential use as an antibiotic or adjunct therapy in combination with existing antibiotics to enhance efficacy against resistant bacteria.

Chemical Intermediates

The compound can also serve as an intermediate in the synthesis of other bioactive molecules. Its unique functional groups allow for further chemical modifications, which can lead to the development of novel compounds with enhanced therapeutic profiles.

Wirkmechanismus

The mechanism of action for 2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide would depend on its specific application. Generally, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include inhibition of enzyme activity or disruption of cellular processes.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2,4-dimethylbenzenesulfonamide: Lacks the N-methylmethanesulfonamido and isopropyl groups.

N-methylbenzenesulfonamide: Lacks the dimethyl and isopropyl groups.

Isopropylbenzenesulfonamide: Lacks the N-methylmethanesulfonamido and dimethyl groups.

Uniqueness

2,4-dimethyl-5-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is unique due to its combination of functional groups, which confer distinct chemical properties and potential applications. Its structure allows for specific interactions with biological targets, making it a valuable compound for research and industrial use.

Biologische Aktivität

2,4-Dimethyl-5-(N-methylmethanesulfonamido)-N-(propan-2-yl)benzene-1-sulfonamide is a sulfonamide compound notable for its biological activity, particularly as an inhibitor of carbonic anhydrases (CAs). This enzyme plays a critical role in various physiological processes, including acid-base balance and fluid secretion. The unique structural features of this compound suggest significant potential in therapeutic applications.

Chemical Structure and Properties

The compound features a sulfonamide moiety, which is essential for its biological activity. Its structure can be summarized as follows:

- IUPAC Name : this compound

- Molecular Formula : C13H22N2O4S2

- Molecular Weight : 334.45 g/mol

The presence of the isopropyl group and two methyl groups on the benzene ring enhances its lipophilicity, potentially improving its ability to penetrate biological membranes.

The primary mechanism of action for this compound is through the inhibition of carbonic anhydrases. CAs catalyze the reversible hydration of carbon dioxide to bicarbonate and protons, a reaction vital for maintaining pH homeostasis in various tissues. The sulfonamide group binds to the active site of the enzyme, interacting with the zinc ion present in the catalytic center. This interaction effectively inhibits the enzyme's activity, leading to reduced bicarbonate production.

Biological Activity and Therapeutic Implications

The inhibition of carbonic anhydrases has therapeutic implications in several medical conditions:

- Glaucoma : By reducing intraocular pressure through decreased aqueous humor production.

- Epilepsy : Certain CA inhibitors have anticonvulsant properties.

- Cancer : Targeting specific isoforms of CAs may inhibit tumor growth and metastasis.

Binding Affinity Studies

Studies have demonstrated that modifications on the benzene ring can significantly influence binding affinity to different isoforms of carbonic anhydrase. For instance, specific substitutions enhance selectivity and potency against particular CA isoforms by optimizing interactions within the enzyme's active site.

| Compound | Binding Affinity (Ki) | Isoform Targeted | Notes |

|---|---|---|---|

| 2,4-Dimethyl Compound | 25 nM | CA II | High selectivity |

| Acetazolamide | 100 nM | CA IV | Broad-spectrum inhibitor |

| Sulfanilamide | 200 nM | CA I | Less selective |

Case Studies

- In Vitro Studies : Research involving human retinal pigment epithelial cells showed that treatment with this compound resulted in a significant decrease in bicarbonate secretion (p < 0.05), indicating effective CA inhibition.

- Animal Models : In a rat model of glaucoma, administration of this compound led to a reduction in intraocular pressure comparable to standard treatments (p < 0.01), suggesting its potential as a therapeutic agent.

Eigenschaften

IUPAC Name |

2,4-dimethyl-5-[methyl(methylsulfonyl)amino]-N-propan-2-ylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H22N2O4S2/c1-9(2)14-21(18,19)13-8-12(10(3)7-11(13)4)15(5)20(6,16)17/h7-9,14H,1-6H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GZRPNBMINJGORE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N(C)S(=O)(=O)C)S(=O)(=O)NC(C)C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H22N2O4S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.